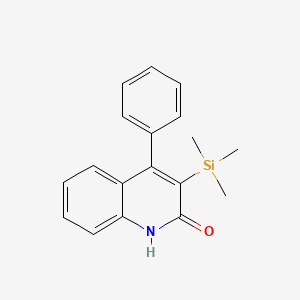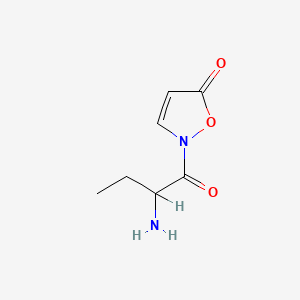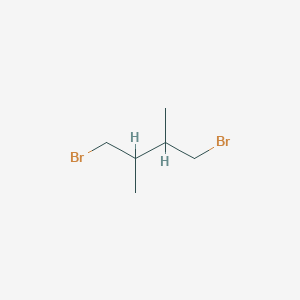![molecular formula C13H16N2O3 B14643937 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine CAS No. 52488-02-5](/img/structure/B14643937.png)
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as pharmacology, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield oxazine derivatives . Another method includes the cyclization of hydrazones using triphosgene in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free conditions and the use of green chemistry principles are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine include other oxazine derivatives such as:
- 1,3-Benzoxazine
- 1,3-Dioxazine
- 1,3-Oxazinone
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the nitrophenyl group with the octahydrocyclopenta[e][1,3]oxazine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Número CAS |
52488-02-5 |
|---|---|
Fórmula molecular |
C13H16N2O3 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[e][1,3]oxazine |
InChI |
InChI=1S/C13H16N2O3/c16-15(17)11-6-4-9(5-7-11)13-14-8-10-2-1-3-12(10)18-13/h4-7,10,12-14H,1-3,8H2 |
Clave InChI |
IHDCMOCWCOXDHU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNC(OC2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


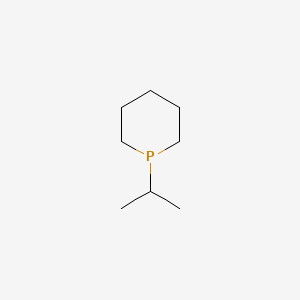
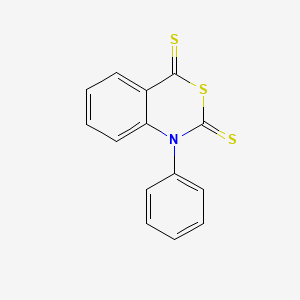



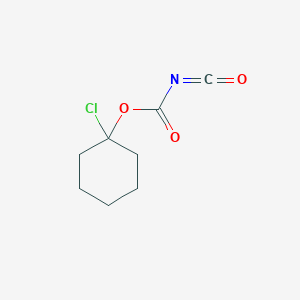
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
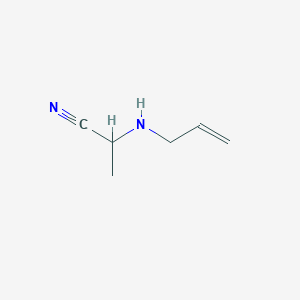
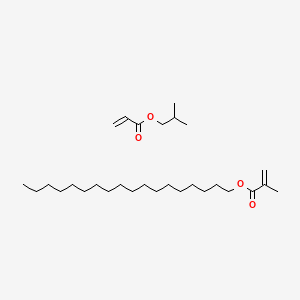
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
